Cas no 856897-97-7 ([1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL)-)

3,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a fluorinated biphenyl derivative with a trifluoromethyl substituent at the 4'-position and amine functionality at the 4-position. The presence of fluorine atoms at the 3- and 5-positions enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The trifluoromethyl group further contributes to its lipophilicity and metabolic stability, which is advantageous in drug design. This compound is suitable for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, due to its reactive amine group. Its structural features make it useful for developing advanced materials and bioactive molecules with tailored electronic and steric properties.
[1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL)- structure
856897-97-7 structure
Product Name:[1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL)-
CAS No:856897-97-7
MF:C13H8F5N
MW:273.201340675354
CID:3171137
PubChem ID:23626609
Update Time:2025-06-28

[1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL)-
    • 4-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl
    • 856897-97-7
    • [3,5-difluoro-4'-(trifluoromethyl)-4-biphenylyl]amine
    • SCHEMBL3906089
    • Inchi: 1S/C13H8F5N/c14-10-5-8(6-11(15)12(10)19)7-1-3-9(4-2-7)13(16,17)18/h1-6H,19H2
    • InChI Key: JBCKDJAYDLDSQM-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C1C=CC(C(F)(F)F)=CC=1)F)N

Computed Properties

  • Exact Mass: 273.058
  • Monoisotopic Mass: 273.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 4

[1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011006675-250mg
4-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl
856897-97-7 97%
250mg
$480.00 2023-08-31
Alichem
A011006675-500mg
4-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl
856897-97-7 97%
500mg
$790.55 2023-08-31
Alichem
A011006675-1g
4-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl
856897-97-7 97%
1g
$1549.60 2023-08-31

Additional information on [1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL)-

Introduction to [1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL) (CAS No. 856897-97-7)

[1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and electronic properties. This compound, identified by the CAS number 856897-97-7, belongs to a class of molecules that exhibit promising characteristics for various applications, particularly in the development of advanced materials and pharmaceutical agents.

The molecular structure of this compound features a biphenyl core substituted with fluorine and trifluoromethyl groups at specific positions. The presence of these fluorinated aromatic rings imparts distinct electronic and steric properties, making it a valuable candidate for further research and development. Specifically, the 3,5-difluoro and 4'-trifluoromethyl substitutions enhance the compound's reactivity and stability, which are critical factors in medicinal chemistry.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their potential benefits in drug design. The fluorine atoms can influence the metabolic pathways of a drug, leading to improved bioavailability and reduced toxicity. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of the molecule, making it useful in the synthesis of organic semiconductors and other advanced materials.

One of the most compelling aspects of [1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL) is its versatility in chemical synthesis. The biphenyl core provides a stable scaffold that can be further functionalized to create a wide range of derivatives with tailored properties. This flexibility has made it a popular choice for researchers exploring new synthetic pathways and molecular architectures.

Recent studies have highlighted the potential applications of this compound in the field of medicinal chemistry. Researchers have demonstrated its utility as an intermediate in the synthesis of novel therapeutic agents that target various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism. The ability to fine-tune the molecular structure allows for the development of drugs with enhanced specificity and efficacy.

The electronic properties of [1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL) also make it attractive for applications in materials science. Fluorinated aromatic compounds are known for their high charge carrier mobility, which is essential for organic electronics. Researchers are exploring its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The compound's stability under various conditions further enhances its suitability for these applications.

From a synthetic chemistry perspective, the preparation of [1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL) involves multi-step reactions that showcase modern techniques in fluorination and cross-coupling chemistry. The synthesis typically starts with commercially available biphenyl derivatives and proceeds through sequential functionalization steps to introduce the desired fluorine and trifluoromethyl groups. These synthetic routes highlight the advancements in synthetic methodologies that have enabled the production of complex fluorinated molecules.

The compound's unique properties have also sparked interest in its role as a building block for more complex systems. By incorporating [1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL) into larger molecular frameworks, researchers can create novel materials with enhanced functionalities. For example, its incorporation into polymers or supramolecular assemblies can lead to materials with tailored mechanical or electronic properties.

In conclusion, [1,1'-BIPHENYL]-4-AMINE, 3,5-DIFLUORO-4'-(TRIFLUOROMETHYL) (CAS No. 856897-97-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for pharmaceutical research and material science applications. As research continues to uncover new ways to utilize this compound and its derivatives, its importance is likely to grow even further.

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